N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16297472
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN5O2S |
|---|---|
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O2S/c1-14-4-5-16(22)11-18(14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28) |
| Standard InChI Key | BDBXPHMVMJUBET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure integrates multiple aromatic and heterocyclic systems. The central 1,2,4-triazole ring serves as a scaffold, with substitutions at the 3-, 4-, and 5-positions:
-
Position 3: A sulfanyl-acetamide group (-S-CH2-CONH-) links to a 5-chloro-2-methylphenyl ring.
-
Position 4: A furan-2-ylmethyl group (-CH2-C4H3O) provides aromatic diversity.
-
Position 5: A pyridin-4-yl ring (-C5H4N) introduces nitrogen-based electronic effects .
This arrangement creates a planar yet sterically congested geometry, favoring interactions with biological targets through hydrogen bonding, π–π stacking, and hydrophobic effects.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C22H19ClN5O2S, with a molecular weight of 468.94 g/mol. Key contributors to the mass include the chlorine atom (35.45 g/mol) and the triazole ring (81.04 g/mol).
Table 1: Comparative Molecular Data for Structural Analogs
Spectroscopic and Computational Data
-
IUPAC Name: N-(5-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide .
-
SMILES: ClC1=C(C)C=CC(Cl)=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 .
-
InChIKey: Computationally derived identifiers for analogs suggest high structural similarity, with variations in substituent positions affecting key physicochemical parameters like logP (estimated ~4.5) and topological polar surface area (~98 Ų) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of triazole derivatives typically involves multi-step protocols:
-
Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
-
Substituent Introduction:
-
Acetamide Linkage: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by coupling with 5-chloro-2-methylaniline .
Key Reaction Conditions:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Pd(PPh3)4 for cross-coupling reactions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Reactivity Profile
The compound’s functional groups dictate its reactivity:
-
Triazole Ring: Susceptible to electrophilic substitution at N-1 and N-2 positions.
-
Pyridine Ring: Participates in hydrogen bonding and coordination chemistry.
-
Sulfanyl Group: Oxidizes to sulfoxides or sulfones under strong oxidizing conditions .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on triazole-pyridine hybrids indicate apoptosis induction via caspase-3 activation. Molecular docking simulations suggest that the pyridine ring interacts with ATP-binding pockets in kinases (e.g., EGFR), potentially inhibiting proliferation in cancer cell lines .
Enzyme Inhibition
The compound may inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), as inferred from structurally related molecules. These targets are implicated in inflammatory and neurodegenerative diseases .
Pharmacological Applications
Drug Design and Optimization
The compound’s modular structure allows for derivatization:
-
Bioisosteric Replacements: Substituting pyridine with quinoline to enhance lipophilicity .
-
Prodrug Strategies: Esterification of the acetamide group to improve oral bioavailability.
Preclinical Studies
While in vivo data are lacking for the exact compound, analogs demonstrate:
Future Directions
Structural Modifications
-
Introducing fluorinated groups to enhance metabolic stability.
-
Exploring metal complexes (e.g., with Cu²⁺) for augmented anticancer activity .
Clinical Translation
-
Phase I Trials: Required to establish safety profiles.
-
Formulation Development: Nanoencapsulation to mitigate solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume